molecular formula C17H19ClN2O3S B5078309 N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5078309
M. Wt: 366.9 g/mol
InChI Key: FNZIPEGEMMUXBF-UHFFFAOYSA-N
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Description

N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylbenzyl group, and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylamine: This can be achieved through the chlorination of aniline.

    Formation of 4-methylbenzyl chloride: This involves the chlorination of toluene.

    Synthesis of methylsulfonyl chloride: This can be prepared by the reaction of methanesulfonic acid with thionyl chloride.

    Coupling reactions: The intermediate compounds are then coupled through a series of nucleophilic substitution reactions to form the final product.

Industrial Production Methods

Industrial production of N2-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl and methylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function.

    Affecting cellular pathways: Influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)glycinamide: Lacks the methylsulfonyl group.

    N~2~-(3-chlorophenyl)-N-(methylsulfonyl)glycinamide: Lacks the 4-methylbenzyl group.

    N~2~-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the 3-chlorophenyl group.

Uniqueness

N~2~-(3-chlorophenyl)-N-(4-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of all three functional groups (chlorophenyl, methylbenzyl, and methylsulfonyl) attached to the glycinamide backbone. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(3-chloro-N-methylsulfonylanilino)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13-6-8-14(9-7-13)11-19-17(21)12-20(24(2,22)23)16-5-3-4-15(18)10-16/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZIPEGEMMUXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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